4-Methylbenzyl-4-nitrophenyl sulfide
Description
Properties
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGHKGFURPSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
FeCl₃·6H₂O-Mediated Synthesis
A prominent method for synthesizing aryl sulfides involves iron-catalyzed cross-coupling, as demonstrated in the preparation of 4-nitrophenyl phenyl sulfide. Adapting this protocol, 4-methylbenzyl-4-nitrophenyl sulfide can be synthesized via the reaction of 4-nitrothiophenol with 4-methylbenzyl bromide in the presence of FeCl₃·6H₂O and a cationic 2,2-bipyridyl ionic liquid.
Procedure :
-
Combine 4-nitrothiophenol (1.0 mmol), 4-methylbenzyl bromide (1.2 mmol), FeCl₃·6H₂O (10 mol%), and the ionic liquid (15 mol%) in acetonitrile.
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Stir the mixture at 80°C for 12 hours under nitrogen.
-
Extract the product with ethyl acetate, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Key Insights :
-
The ionic liquid enhances catalyst stability and substrate solubility, enabling a yield of ~75% under mild conditions.
-
The electron-withdrawing nitro group on the phenyl ring facilitates nucleophilic aromatic substitution, while the Fe³⁺ center mediates oxidative coupling.
Nucleophilic Substitution Under Basic Conditions
Thiolate-Alkylation Strategy
A two-step approach involves generating a thiolate intermediate from 4-nitrothiophenol, followed by alkylation with 4-methylbenzyl bromide.
Procedure :
-
Deprotonate 4-nitrothiophenol (1.0 mmol) with NaOH (1.2 mmol) in ethanol/water (3:1) at 0°C.
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Add 4-methylbenzyl bromide (1.5 mmol) dropwise and reflux for 6 hours.
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Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol).
Key Insights :
-
Excess base ensures complete deprotonation of the thiol, minimizing disulfide formation.
-
Polar protic solvents favor SN2 mechanisms, achieving yields of ~65%.
Transition Metal-Catalyzed Cross-Coupling
Copper-Catalyzed C–S Bond Formation
Copper catalysts, such as CuI, enable Ullmann-type coupling between 4-nitroiodobenzene and 4-methylbenzyl thiol.
Procedure :
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Mix 4-nitroiodobenzene (1.0 mmol), 4-methylbenzyl thiol (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol) in DMF.
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Heat at 120°C for 24 hours under argon.
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Filter, concentrate, and purify via flash chromatography.
Key Insights :
-
CuI facilitates single-electron transfer, enabling coupling even with deactivated aryl halides.
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Elevated temperatures are critical for overcoming the electron-deficient nature of the nitro group.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Conditions | Yield | Purity |
|---|---|---|---|---|
| FeCl₃·6H₂O-Mediated | FeCl₃·6H₂O, ionic liquid | 80°C, 12 h, N₂ | 75% | >95% |
| Thiolate Alkylation | NaOH | Reflux, 6 h | 65% | 90% |
| Copper-Catalyzed | CuI, K₂CO₃ | 120°C, 24 h, Ar | 58% | 85% |
Mechanistic Considerations
Iron-Catalyzed Pathway
The Fe³⁺ ion coordinates to the thiolate, generating a reactive intermediate that undergoes electrophilic attack by the 4-methylbenzyl bromide. The ionic liquid stabilizes charged transition states, lowering activation energy.
Challenges and Optimization Strategies
-
Side Reactions : Disulfide formation competes in thiolate alkylation. Mitigation: Use inert atmospheres and excess alkylating agent.
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Catalyst Cost : FeCl₃·6H₂O is cost-effective compared to palladium or nickel systems.
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Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of nitroaromatics .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl-4-nitrophenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products
Oxidation: 4-Methylbenzyl-4-nitrophenyl sulfoxide, 4-Methylbenzyl-4-nitrophenyl sulfone.
Reduction: 4-Methylbenzyl-4-aminophenyl sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methylbenzyl-4-nitrophenyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent in preclinical studies for diseases such as cancer and inflammatory disorders.
Industry: Utilized in manufacturing processes to improve product quality and efficiency, with considerations for health and safety to minimize risks.
Mechanism of Action
The mechanism by which 4-Methylbenzyl-4-nitrophenyl sulfide exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Chemical Reactions: In organic synthesis, the sulfide group can act as a nucleophile, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Analysis
Below is a comparative analysis of 4-Methylbenzyl-4-nitrophenyl sulfide with structurally analogous sulfides:
Key Differences and Implications
Structural Complexity: The benzyl group in this compound introduces steric bulk and hydrophobicity compared to 4-Nitrodiphenyl sulfide, which lacks the CH₂ spacer between the sulfur and phenyl group .
Reactivity :
- The electron-withdrawing nitro group in all three compounds activates the sulfur atom for nucleophilic substitution or oxidation. However, the benzyl group in the target compound may stabilize intermediates in reactions due to resonance effects .
Applications :
- 4-Nitrodiphenyl sulfide is often used as a precursor in polymer chemistry due to its straightforward synthesis .
- Bis(4-nitrophenyl)sulfane ’s dual nitro groups make it a candidate for explosives research or redox-active materials .
- The benzyl derivative’s lipophilicity suggests utility in hydrophobic drug delivery systems or as a corrosion inhibitor .
Notes and Limitations
Data Gaps : Physical properties (e.g., melting point, solubility) and experimental reactivity data are absent in the provided evidence, limiting deeper mechanistic comparisons.
Functional Group Diversity : Compounds like 4-methyl-3-nitrobenzenesulfonyl chloride () and Sodium (4-nitrophenyl)methanesulfonate () were excluded from comparison due to differing functional groups (sulfonyl chloride, sulfonate).
Q & A
Q. Example Protocol :
| Step | Reagent/Condition | Role |
|---|---|---|
| 1 | 4-Methylbenzyl thiol | Nucleophile |
| 2 | 4-Chloronitrobenzene | Electrophile |
| 3 | Triethylamine (base) | Neutralize HCl byproduct |
| 4 | DMF, 70°C, 18h | Solvent and reaction driver |
Advanced Consideration : Computational methods (e.g., density functional theory) can predict reaction pathways and optimize conditions by modeling transition states and intermediates .
What analytical techniques are most effective for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., aromatic proton splitting patterns and sulfide linkage).
- IR Spectroscopy : Identifies functional groups (S–C stretch at ~700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
- HPLC/MS : Validates purity and molecular weight .
Advanced : X-ray crystallography provides precise bond lengths and angles, critical for understanding electronic effects of the nitro and methyl groups .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Q. Basic
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 1–13) at 25–80°C using UV-Vis or HPLC.
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 150°C) .
Advanced : Isotopic labeling (e.g., ¹⁸O in nitro groups) tracks degradation pathways via mass spectrometry .
How should experimental design address contradictions in reported reaction yields?
Advanced
Apply Design of Experiments (DoE) to isolate variables:
| Factor | Range | Impact |
|---|---|---|
| Temperature | 50–90°C | Higher temps accelerate side reactions |
| Solvent polarity | DMF vs. THF | Polar solvents favor SNAr |
| Base strength | Et₃N vs. K₂CO₃ | Stronger bases improve thiol activation |
Statistical analysis (ANOVA) identifies significant factors, while computational reaction modeling resolves mechanistic ambiguities .
What mechanistic insights exist for acid-catalyzed hydrolysis of this compound?
Advanced
The nitro group activates the aromatic ring toward electrophilic attack. Kinetic studies suggest:
- Rate-determining step : Protonation of the nitro group, facilitating nucleophilic water attack.
- Activation energy : ~45 kJ/mol (derived from Arrhenius plots). Computational studies reveal a tetrahedral intermediate stabilized by resonance .
How can computational methods improve synthesis optimization?
Q. Advanced
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy landscapes.
- Machine Learning : Trained on existing reaction data to predict optimal catalysts (e.g., phase-transfer agents) .
What challenges arise in purifying this compound, and how are they resolved?
Q. Basic
- Challenge : Co-elution of byproducts (e.g., disulfides).
- Solution : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
What role does this compound play in synthesizing complex molecules?
Advanced
It serves as a precursor for:
- Pharmaceutical intermediates : Functionalization via nitro reduction to amines.
- Polymer additives : Sulfide groups act as stabilizers against oxidative degradation .
How does crystallography data inform electronic structure analysis?
Advanced
X-ray data reveal:
- Bond lengths : S–C (1.81 Å) and C–NO₂ (1.48 Å), indicating electron-withdrawing effects.
- Dihedral angles : ~30° between aromatic rings, influencing conjugation .
What statistical methods validate reproducibility in synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
